molecular formula CH3IO B14069802 Methanol, iodo- CAS No. 50398-30-6

Methanol, iodo-

Cat. No.: B14069802
CAS No.: 50398-30-6
M. Wt: 157.938 g/mol
InChI Key: ADDQUOLYROTOKS-UHFFFAOYSA-N
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Description

Methanol, iodo- (also known as iodomethane) is an organoiodine compound with the chemical formula CH3I. It is a colorless liquid that is used in various chemical reactions and industrial applications. Methanol, iodo- is known for its reactivity and is often used as a methylating agent in organic synthesis.

Preparation Methods

Methanol, iodo- can be synthesized through several methods. One common method involves the reaction of methanol with iodine and red phosphorus. The reaction proceeds as follows:

3CH3OH+PI33CH3I+H3PO33 CH_3OH + PI_3 \rightarrow 3 CH_3I + H_3PO_3 3CH3​OH+PI3​→3CH3​I+H3​PO3​

Another method involves the reaction of methanol with hydroiodic acid:

CH3OH+HICH3I+H2OCH_3OH + HI \rightarrow CH_3I + H_2O CH3​OH+HI→CH3​I+H2​O

Industrial production of methanol, iodo- typically involves the reaction of methanol with iodine and a phosphorus-based catalyst under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methanol, iodo- undergoes various types of chemical reactions, including:

  • Substitution Reactions: : Methanol, iodo- can participate in nucleophilic substitution reactions where the iodine atom is replaced by another nucleophile. For example, it can react with ammonia to form methylamine:

    CH3I+NH3CH3NH2+HICH_3I + NH_3 \rightarrow CH_3NH_2 + HI CH3​I+NH3​→CH3​NH2​+HI

  • Oxidation Reactions: : Methanol, iodo- can be oxidized to form formaldehyde and other oxidation products. For example, it can be oxidized using potassium permanganate:

    CH3I+KMnO4HCHO+KI+MnO2+H2OCH_3I + KMnO_4 \rightarrow HCHO + KI + MnO_2 + H_2O CH3​I+KMnO4​→HCHO+KI+MnO2​+H2​O

  • Reduction Reactions: : Methanol, iodo- can be reduced to methane using reducing agents such as lithium aluminum hydride:

    CH3I+LiAlH4CH4+LiI+AlH3CH_3I + LiAlH_4 \rightarrow CH_4 + LiI + AlH_3 CH3​I+LiAlH4​→CH4​+LiI+AlH3​

Scientific Research Applications

Methanol, iodo- has a wide range of applications in scientific research, including:

  • Chemistry: : It is used as a methylating agent in organic synthesis to introduce methyl groups into various compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: : Methanol, iodo- is used in molecular biology for the methylation of DNA and RNA, which is important for studying gene expression and regulation.

  • Medicine: : It is used in the synthesis of certain medications and as a reagent in diagnostic tests.

  • Industry: : Methanol, iodo- is used in the production of pesticides, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methanol, iodo- involves its reactivity as a methylating agent. It can transfer a methyl group to nucleophiles such as amines, thiols, and other nucleophilic species. The molecular targets and pathways involved depend on the specific reaction and the nucleophile being methylated.

Comparison with Similar Compounds

Methanol, iodo- can be compared with other similar compounds such as:

  • Methanol, bromo- (CH3Br): : Similar to methanol, iodo-, methanol, bromo- is also used as a methylating agent. methanol, iodo- is more reactive due to the weaker carbon-iodine bond compared to the carbon-bromine bond.

  • Methanol, chloro- (CH3Cl): : Methanol, chloro- is less reactive than methanol, iodo- and is used in different applications where a less reactive methylating agent is required.

  • Ethyl iodide (C2H5I): : Ethyl iodide is used for ethylation reactions, similar to how methanol, iodo- is used for methylation. The choice between the two depends on whether a methyl or ethyl group is needed in the synthesis.

Methanol, iodo- is unique due to its high reactivity and effectiveness as a methylating agent, making it a valuable compound in various chemical and industrial processes.

Properties

IUPAC Name

iodomethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3IO/c2-1-3/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDQUOLYROTOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470587
Record name Methanol, iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.938 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50398-30-6
Record name Methanol, iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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